molecular formula C12H16Br2O2 B13630370 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene

Cat. No.: B13630370
M. Wt: 352.06 g/mol
InChI Key: BLNFMEXZEISEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a methoxypropoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene can be achieved through a multi-step process involving the bromination of benzene derivatives. One common method involves the following steps:

    Bromination of Benzene: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to form bromobenzene.

    Alkylation: The bromobenzene is then subjected to an alkylation reaction with 3-methoxypropyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the methoxypropoxy group.

    Further Bromination: The resulting compound is further brominated to introduce the second bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and alkylation processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include hydrocarbons with reduced bromine content.

Scientific Research Applications

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: It is explored for its potential use in the development of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxypropoxy group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediates that undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methoxybenzene: Similar in structure but lacks the additional bromine and methoxypropoxy group.

    1-Bromo-4-ethylbenzene: Contains an ethyl group instead of the methoxypropoxy group.

    1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of the methoxypropoxy group.

Uniqueness

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is unique due to the presence of both bromine atoms and the methoxypropoxy group, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C12H16Br2O2

Molecular Weight

352.06 g/mol

IUPAC Name

1-bromo-4-[2-bromo-1-(3-methoxypropoxy)ethyl]benzene

InChI

InChI=1S/C12H16Br2O2/c1-15-7-2-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3

InChI Key

BLNFMEXZEISEFI-UHFFFAOYSA-N

Canonical SMILES

COCCCOC(CBr)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.